molecular formula C7H9NO3 B11767087 Ethyl 2-(isoxazol-3-yl)acetate CAS No. 82669-57-6

Ethyl 2-(isoxazol-3-yl)acetate

Cat. No.: B11767087
CAS No.: 82669-57-6
M. Wt: 155.15 g/mol
InChI Key: UBUOGYCODWVHOI-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazol-3-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(isoxazol-3-yl)acetate can be synthesized through a variety of methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction leads to the formation of ester-functionalized isoxazoles in quantitative yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity. These methods typically involve the use of eco-friendly synthetic strategies to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include mild bases such as sodium bicarbonate or triethylamine, and the reactions are typically carried out in solvents like ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with nitrile oxides can lead to the formation of ester-functionalized isoxazoles .

Scientific Research Applications

Ethyl 2-(isoxazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 2-(isoxazol-3-yl)acetate can be compared with other similar compounds, such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

These compounds share the isoxazole ring but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

82669-57-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,2-oxazol-3-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3

InChI Key

UBUOGYCODWVHOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC=C1

Origin of Product

United States

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